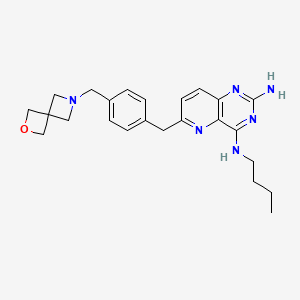
TLR7/8 agonist 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR7/8 agonist 8 is a synthetic compound designed to activate toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment, by enhancing the body’s immune response against tumor cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TLR7/8 agonist 8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the reaction of pentynoic acid with HBTU, trimethylamine, and a catalytic amount of DMAP, followed by the addition of 3-amino-4-isobutylaminoquinoline . Another method involves the reaction of compound 7 with sodium methoxide in anhydrous methanol at 65°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
TLR7/8 agonist 8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered chemical and biological properties. These derivatives are often tested for enhanced efficacy and reduced toxicity .
科学研究应用
TLR7/8 agonist 8 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the activation of toll-like receptors and their role in immune responses.
Biology: Investigated for its ability to modulate immune cell activity and cytokine production.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, chronic hepatitis B treatment, and vaccine adjuvants
Industry: Utilized in the development of new immunotherapeutic drugs and diagnostic tools.
作用机制
TLR7/8 agonist 8 exerts its effects by binding to toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells. This binding triggers a cascade of signaling events, leading to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines and chemokines. These molecules enhance the immune response against pathogens and tumor cells .
相似化合物的比较
Similar Compounds
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: A TLR7/8 agonist with potent immunostimulatory properties.
CL097 and CL075: Synthetic compounds with TLR7/8 agonistic activity.
Bromopirone, Tilorone, Loxoribine, and Isatoribine: Other synthetic heterocyclic small molecules with TLR7/8 agonistic activity
Uniqueness of TLR7/8 Agonist 8
This compound is unique due to its specific structural modifications that enhance its binding affinity to toll-like receptors 7 and 8. These modifications result in a more potent activation of the immune response compared to other similar compounds. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further drug development .
属性
分子式 |
C24H30N6O |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
4-N-butyl-6-[[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H30N6O/c1-2-3-10-26-22-21-20(28-23(25)29-22)9-8-19(27-21)11-17-4-6-18(7-5-17)12-30-13-24(14-30)15-31-16-24/h4-9H,2-3,10-16H2,1H3,(H3,25,26,28,29) |
InChI 键 |
MJIGXQDERFISLK-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)CN4CC5(C4)COC5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


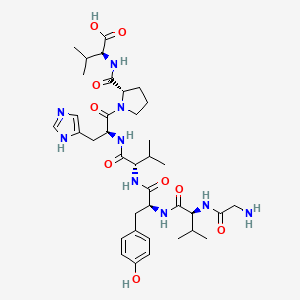
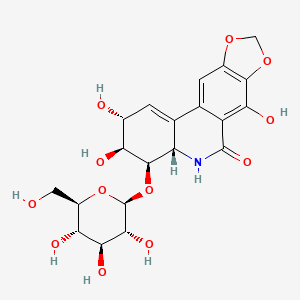
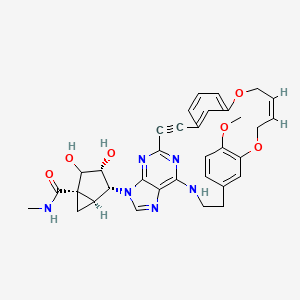
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

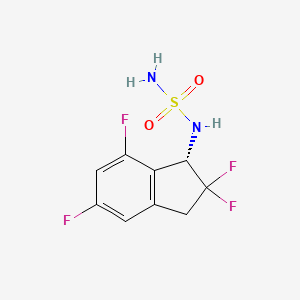
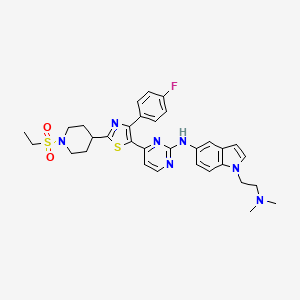

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
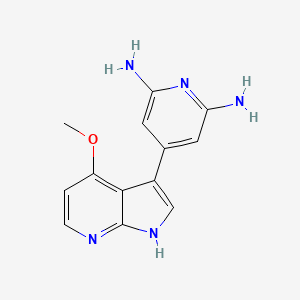
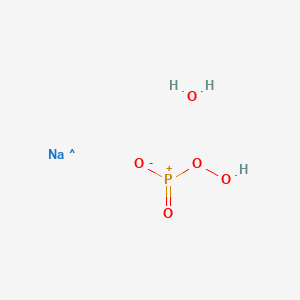
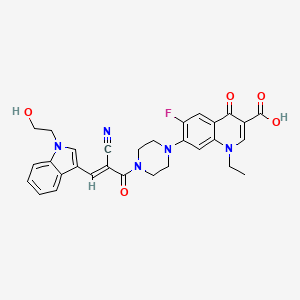
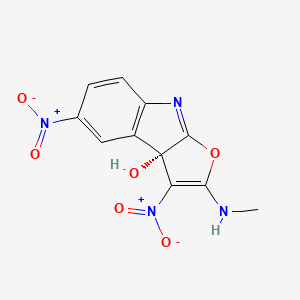
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)
